molecular formula C₂₀H₂₀O₅ B1146868 (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol CAS No. 132294-17-8

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

Cat. No. B1146868
M. Wt: 340.37
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclobutanol derivatives often involves intricate chemical reactions that are designed to manipulate the molecule's core structure and functional groups. For example, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which share structural similarities with the target compound, employs a strategy of racemic mixture resolution, followed by specific reactions like benzoylation and epoxidation (Rosenquist Å et al., 1996). Similarly, the construction of complex cyclobutane frameworks can involve sequential Diels–Alder reactions, as demonstrated in the synthesis of polycyclic ring systems from 1,2-bisylidenecyclobutanes (Minami et al., 1984).

Molecular Structure Analysis

The molecular structure of cyclobutanol derivatives is characterized by the presence of a four-membered cyclobutane ring, which is known for its strain and unique reactivity. The molecular and crystal structure studies of related compounds, such as r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, provide insights into the stereo-selectivity and the impact of substituents on the molecular conformation (Wenqin Zhang et al., 2010).

Chemical Reactions and Properties

Cyclobutanol derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols showcases the reactivity of cyclobutanol derivatives towards forming ether linkages under specific conditions (Alberto Martis et al., 2017). Additionally, the dissociation behavior of cyclobutane derivatives under sterically strained conditions offers insights into their stability and reactivity patterns (N. Burford et al., 2005).

Physical Properties Analysis

The physical properties of cyclobutanol derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. Studies focusing on the self-assembly of conformationally rigid dialcohols, like bis-benzocyclobutenols, into supramolecular structures highlight the importance of hydrogen bonding and stereochemistry in determining the physical properties of these compounds (Alankriti Bajpai et al., 2013).

Chemical Properties Analysis

The chemical properties of "(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol" and related cyclobutanol derivatives are characterized by their reactivity towards various chemical reagents and conditions. The synthesis and reactivity of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, demonstrate the influence of catalytic conditions on the yield and efficiency of cyclobutanol derivative synthesis (Ji-tai Li et al., 2012).

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids isolated from both terrestrial and marine species has revealed over 60 biologically active compounds exhibiting antimicrobial, antibacterial, antitumor, and other activities. These compounds' structures, synthesis, origins, and biological activities are crucial for drug discovery, highlighting the importance of cyclobutane moieties in developing new pharmaceuticals (Sergeiko et al., 2008).

Catalytic Non-Enzymatic Kinetic Resolution

In synthetic chemistry, catalytic non-enzymatic kinetic resolution has been employed to achieve high enantioselectivity and yield for chiral compounds. This approach is significant for asymmetric organic synthesis, providing an alternative to enzymatic methods in producing enantiopure compounds, which might be relevant for derivatives of “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol” (Pellissier, 2011).

Applications in Wastewater Treatment

Cyclodextrin-epichlorohydrin polymers, studied for their environmental applications, demonstrate the ability to form inclusion complexes with various pollutants. This feature leads to applications in water and wastewater treatment, where cyclobutane derivatives might find use in removing pollutants through host-guest interactions (Crini, 2021).

Synthesis and Biological Activity

The synthesis and biological activity of benzimidazole-quinoline derivatives have been reviewed, indicating the importance of heterocyclic compounds in drug development. This suggests that compounds with cyclobutanol moieties, like “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol,” could have potential in developing new bioactive compounds with therapeutic applications (Salahuddin et al., 2023).

properties

IUPAC Name

[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLLKKWTDDEQAD-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

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